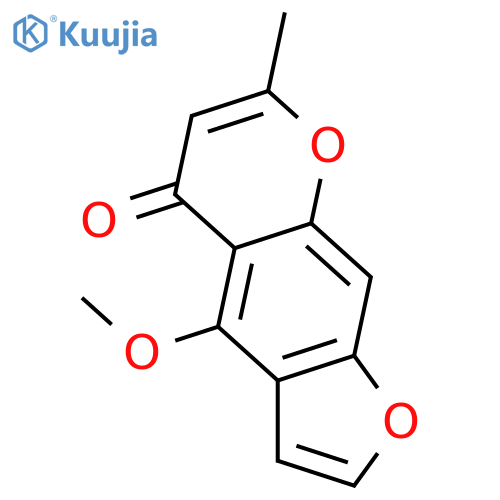

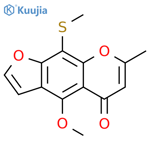

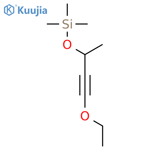

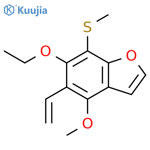

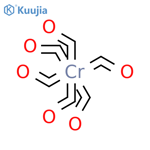

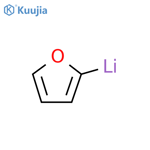

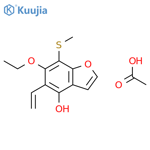

Reactions of alkylthio-substituted chromium carbene complexes with alkynes: application to synthesis of visnagan

,

Journal of Organic Chemistry,

1989,

54(19),

4481-3